N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 172753-14-9
Cat. No.: VC20916313
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172753-14-9 |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20) |
| Standard InChI Key | XWHKHNXFNKFALO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
Introduction
N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic organic compound belonging to the pyrido[1,2-a]pyrimidine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique molecular structure, which includes both pyridine and pyrimidine rings, along with a carboxamide functional group.
Synthesis and Chemical Reactions
The synthesis of N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions, although specific methods are not widely documented in the literature. Generally, pyrido[1,2-a]pyrimidine derivatives can be synthesized through various chemical methods, including condensation reactions and cyclization processes. These compounds often require careful control of reaction conditions, such as temperature and solvent choice, to achieve high purity and yield.
Research Findings and Future Directions
Research on pyrido[1,2-a]pyrimidine derivatives highlights their potential as therapeutic agents. For instance, related compounds have been explored for their anti-inflammatory and anticancer properties. Further studies are needed to fully elucidate the biological activities and therapeutic potential of N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide.
Note:
Due to the lack of specific research findings directly related to N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, this article focuses on general properties and potential applications based on its class membership. Further research is necessary to fully understand its biological activities and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume